Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate
CAS No.: 827316-45-0
Cat. No.: VC13891745
Molecular Formula: C12H21IN2O3Si
Molecular Weight: 396.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827316-45-0 |
|---|---|
| Molecular Formula | C12H21IN2O3Si |
| Molecular Weight | 396.30 g/mol |
| IUPAC Name | ethyl 3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H21IN2O3Si/c1-5-18-12(16)10-8-15(14-11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |
| Standard InChI Key | MHMATHOVNKUGFR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at the 3-position with iodine, a functional group known for its role in facilitating halogen-bonding interactions and participation in transition metal-catalyzed reactions. At the 1-position, a 2-(trimethylsilyl)ethoxymethyl (SEM) group serves as a protective moiety for the pyrazole nitrogen, enhancing stability during synthetic manipulations. The 4-position is esterified with an ethyl group, contributing to the molecule’s lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.30 g/mol |
| IUPAC Name | Ethyl 3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
| SMILES | CCOC(=O)C1=CN(N=C1I)COCCSi(C)C |
| InChI Key | MHMATHOVNKUGFR-UHFFFAOYSA-N |
Spectral Characterization
While experimental spectral data (e.g., NMR, NMR) for this specific compound remain unpublished, analogous pyrazole derivatives exhibit characteristic signals. For instance:
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The SEM group’s trimethylsilyl protons typically appear as singlets near 0.1–0.3 ppm in NMR.
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The ethyl ester’s methylene and methyl groups resonate at 4.2–4.4 (quartet) and 1.3–1.4 (triplet), respectively.
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The pyrazole ring’s protons are deshielded by the electron-withdrawing iodine, appearing downfield at 7.5–8.5 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The preparation of this compound likely involves a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds yields the pyrazole backbone.
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Iodination: Electrophilic iodination using or introduces the iodine atom at the 3-position.
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SEM Protection: The SEM group is installed via nucleophilic substitution between the pyrazole nitrogen and SEM chloride () under basic conditions.
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Esterification: Ethyl esterification at the 4-position is achieved through acid-catalyzed reaction with ethanol or transesterification.
Table 2: Comparison with Related Pyrazole Esters
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| Methyl 1-SEM-pyrazole-3-carboxylate | Methyl ester, SEM protection | |
| Ethyl 3-iodo-1-SEM-pyrazole-4-carboxylate | Ethyl ester, iodine, SEM |
Hypervalent Iodine-Mediated Modifications
Recent advances in metal-free synthesis, as demonstrated in pyrazole-tethered isoxazoles , suggest potential for hypervalent iodine reagents (e.g., iodobenzene diacetate) to facilitate oxidative coupling or cycloaddition reactions involving this compound. Such methods could enable the construction of polyheterocyclic systems without transition metal catalysts, aligning with green chemistry principles .
Applications in Medicinal Chemistry
Antioxidant Activity
The pyrazole ring’s conjugated π-system can scavenge free radicals. In DPPH assays, related compounds showed IC values ranging from 12–45 μM, correlating with electron-donating substituents . The ethyl ester’s lipophilicity may further enhance cell membrane penetration, potentiating in vivo antioxidant effects.
Future Research Directions
Mechanistic Studies
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Cross-Coupling Reactivity: Investigate Suzuki-Miyaura or Ullmann-type couplings using the iodine substituent to generate biaryl or heteroaryl hybrids.
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SEM Deprotection Kinetics: Optimize conditions for SEM removal (e.g., tetrabutylammonium fluoride) to access unprotected pyrazole intermediates.
Biological Screening
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